4,5-Dimethoxy-1-indanone

Description

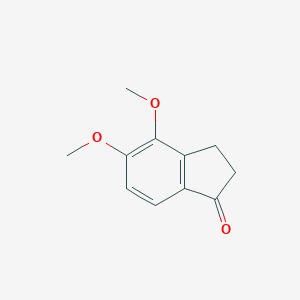

Structure

3D Structure

Properties

IUPAC Name |

4,5-dimethoxy-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c1-13-10-6-4-7-8(11(10)14-2)3-5-9(7)12/h4,6H,3,5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQODIRIVQXQUFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)C(=O)CC2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286605 | |

| Record name | 4,5-dimethoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6342-80-9 | |

| Record name | 4,5-Dimethoxy-1-indanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6342-80-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 46649 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006342809 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6342-80-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46649 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dimethoxy-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,5-dimethoxy-2,3-dihydro-1H-inden-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Chemical Properties of 4,5-Dimethoxy-1-indanone

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract: 4,5-Dimethoxy-1-indanone is a substituted aromatic ketone belonging to the indanone class of compounds. The indanone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active molecules.[1][2] This technical guide provides an in-depth analysis of the core chemical properties, synthesis, spectroscopic profile, and reactivity of this compound. Furthermore, it explores its applications as a versatile building block in organic synthesis and drug discovery, supported by detailed experimental protocols and safety information to aid researchers in its effective utilization.

Core Physicochemical and Structural Properties

This compound is a solid, crystalline compound at room temperature. Its core structure consists of a benzene ring fused to a cyclopentanone ring, with two methoxy groups substituted at the 4- and 5-positions of the aromatic system. These methoxy groups significantly influence the molecule's electronic properties and reactivity.

| Property | Value | Source(s) |

| CAS Number | 6342-80-9 | [3] |

| Molecular Formula | C₁₁H₁₂O₃ | [3][] |

| Molecular Weight | 192.21 g/mol | [3][] |

| Appearance | White to yellow powder or crystals | [] |

| Melting Point | 73-77 °C | [3][] |

| Boiling Point | 350.3 °C at 760 mmHg | [] |

| Density | 1.179 g/cm³ | [] |

| IUPAC Name | 4,5-dimethoxy-2,3-dihydro-1H-inden-1-one | [] |

| SMILES | COc1ccc2C(=O)CCc2c1OC | [3] |

| InChIKey | XQODIRIVQXQUFN-UHFFFAOYSA-N | [3][] |

Synthesis and Mechanistic Insights

The synthesis of 1-indanones is a well-established field, most commonly achieved via intramolecular Friedel-Crafts acylation of a corresponding 3-arylpropionic acid or its derivative.[5][6] This cyclization is a powerful method for forming the fused five-membered ring.

A specific and effective method for synthesizing this compound involves the cyclization of the precursor carboxylic acid using Eaton's reagent (a 7.5 wt% solution of phosphorus pentoxide in methanesulfonic acid).[7] This reagent acts as a potent Brønsted acid and dehydrating agent, facilitating the intramolecular electrophilic aromatic substitution required for ring closure. The methoxy groups on the aromatic ring are strong activating groups, which promotes the cyclization at the ortho position to one of the methoxy groups.

Field-Proven Experimental Protocol: Synthesis via Eaton's Reagent[7]

-

Reaction Setup: To a solution of 3-(2,3-dimethoxyphenyl)propanoic acid (1.0 eq), add Eaton's reagent (approx. 10 mL per gram of acid).

-

Reaction Execution: Stir the resulting mixture vigorously at room temperature for 72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Causality Insight: The extended reaction time is necessary to ensure complete cyclization, as the steric hindrance from the ortho-methoxy group can slow the reaction rate compared to less substituted analogues.

-

-

Workup: Carefully pour the reaction mixture over crushed ice to quench the reaction. Neutralize the acidic solution, typically with a saturated sodium bicarbonate solution, until effervescence ceases.

-

Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate (3x volumes).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography (silica gel) using a hexane/ethyl acetate gradient to afford this compound as a solid.[7]

Spectroscopic and Analytical Profile

Accurate characterization is critical for verifying the identity and purity of synthesized compounds. While specific experimental spectra for this compound are not widely published, the expected analytical data can be reliably predicted based on its structure and data from closely related analogues.[8][9][10]

| Technique | Expected Characteristics |

| ¹H NMR | - Aromatic Protons: Two doublets in the range of δ 6.8-7.5 ppm, corresponding to the two protons on the benzene ring. - Methoxy Protons: Two singlets, each integrating to 3H, around δ 3.8-4.0 ppm. - Methylene Protons (C3): A triplet around δ 3.0-3.2 ppm (adjacent to the aromatic ring). - Methylene Protons (C2): A triplet around δ 2.6-2.8 ppm (alpha to the carbonyl). |

| ¹³C NMR | - Carbonyl Carbon (C1): A signal in the downfield region, typically δ > 190 ppm. - Aromatic Carbons: Six distinct signals between δ 110-160 ppm, including four quaternary carbons. - Methoxy Carbons: Two signals around δ 55-60 ppm. - Methylene Carbons: Two signals for C2 and C3 in the aliphatic region (δ 25-40 ppm). |

| IR Spectroscopy | - C=O Stretch: A strong, sharp absorption band around 1690-1710 cm⁻¹ (conjugated ketone). - C-O Stretch: Strong bands in the 1200-1300 cm⁻¹ region for the aryl ether methoxy groups. - Aromatic C=C Stretch: Medium intensity bands around 1600 cm⁻¹ and 1450-1500 cm⁻¹. - C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹. |

| Mass Spectrometry | - Molecular Ion (M⁺): A prominent peak at m/z ≈ 192.0786 (exact mass).[7][11] - Key Fragments: Expect fragmentation patterns involving the loss of CO (m/z 164) and methyl radicals (CH₃, m/z 177). |

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by its ketone functional group and the electron-rich aromatic ring. This dual reactivity makes it a valuable intermediate for constructing more complex molecular architectures.[1]

-

Ketone Reactivity: The carbonyl group is susceptible to nucleophilic attack. It can be reduced to the corresponding indanol, or it can undergo condensation reactions. A key reaction is the Claisen-Schmidt condensation with aldehydes at the alpha-position (C2) to form α,β-unsaturated ketones (benzylidene derivatives).[12]

-

Enolate Formation: The protons on the C2 carbon are acidic and can be removed by a base to form an enolate. This nucleophilic enolate is central to aldol-type reactions and alkylations, allowing for functionalization at the C2 position.

-

Aromatic Ring Reactivity: The two methoxy groups strongly activate the benzene ring, making it highly susceptible to electrophilic aromatic substitution (e.g., nitration, halogenation). The substitution will be directed to the C6 and C7 positions, though regioselectivity can be complex.

Applications in Drug Discovery and Chemical Research

The indanone scaffold is of significant interest to the pharmaceutical industry, particularly in the development of treatments for neurodegenerative disorders.[2][6]

-

Intermediate for Bioactive Molecules: The isomeric compound, 5,6-dimethoxy-1-indanone, is a well-known key intermediate in the synthesis of Donepezil, a leading medication for Alzheimer's disease.[13][14][15][16] The versatile reactivity of this compound makes it an attractive starting point for synthesizing novel analogues and exploring structure-activity relationships in this therapeutic area.[17]

-

Scaffold for Novel Agents: this compound has been utilized as a reagent for the preparation of thiosemicarbazones, which have been investigated as potential new agents against Trypanosoma cruzi, the parasite responsible for Chagas disease.[] This highlights its role as a platform for generating diverse chemical libraries for screening against various disease targets.

Safety, Handling, and Storage

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazard Identification: According to GHS information provided to the European Chemicals Agency (ECHA), the compound is classified as "Harmful if swallowed" (Acute toxicity, oral, Category 4).[7][18]

-

Personal Protective Equipment (PPE): Standard laboratory PPE should be worn, including safety goggles with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat.[3][19] In cases where dust may be generated, a suitable respirator should be used.[19]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[19] Avoid contact with skin and eyes.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[20] The compound is a combustible solid.[3]

-

First Aid Measures:

-

Inhalation: Move the person to fresh air.

-

Skin Contact: Wash off with soap and plenty of water.

-

Eye Contact: Flush eyes with water as a precaution.

-

Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[20]

-

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physicochemical properties. Its synthesis is readily achievable through established organic chemistry reactions like the Friedel-Crafts acylation. The compound's dual reactivity at the ketone function and the activated aromatic ring provides a rich platform for chemical derivatization. For researchers in drug discovery and medicinal chemistry, it serves as a crucial building block for creating novel compounds, particularly in the exploration of treatments for neurodegenerative diseases and other therapeutic areas. A thorough understanding of its properties, reactivity, and handling procedures is paramount for its safe and effective application in a research setting.

References

- 1. Annulations involving 1-indanones to access fused- and spiro frameworks - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06635A [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. This compound 97 6342-80-9 [sigmaaldrich.com]

- 5. 1-Indanone - Wikipedia [en.wikipedia.org]

- 6. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 5,6-Dimethoxy-1-indanone(2107-69-9) 1H NMR [m.chemicalbook.com]

- 10. 5,6-Dimethoxy-1-indanone [webbook.nist.gov]

- 11. PubChemLite - this compound (C11H12O3) [pubchemlite.lcsb.uni.lu]

- 12. journals.iucr.org [journals.iucr.org]

- 13. tandfonline.com [tandfonline.com]

- 14. A New Commercially Viable Synthetic Route for Donepezil Hydrochloride: Anti-Alzheimer's Drug [jstage.jst.go.jp]

- 15. US20140128613A1 - A process for preparation of intermediates of donepezil hydrochloride - Google Patents [patents.google.com]

- 16. scispace.com [scispace.com]

- 17. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. echemi.com [echemi.com]

- 20. sigmaaldrich.com [sigmaaldrich.com]

4,5-Dimethoxy-1-indanone CAS number 6342-80-9

An In-Depth Technical Guide to 4,5-Dimethoxy-1-indanone (CAS: 6342-80-9)

Introduction

This compound, identified by the CAS number 6342-80-9, is a polysubstituted aromatic ketone belonging to the indanone family of compounds. Structurally, it features a bicyclic system composed of a benzene ring fused to a five-membered ring containing a ketone functional group, with two methoxy groups attached to the aromatic portion at positions 4 and 5. This molecule serves as a pivotal intermediate and a versatile building block in synthetic organic chemistry. The indanone scaffold is a privileged structure in medicinal chemistry, appearing in numerous biologically active compounds and approved pharmaceuticals.[1][2] Consequently, this compound is of significant interest to researchers in drug discovery and development for the synthesis of novel therapeutic agents, particularly those targeting neurodegenerative diseases and infectious parasites.[][4] This guide provides a comprehensive technical overview of its properties, synthesis, characterization, applications, and safety protocols, designed for researchers, scientists, and drug development professionals.

Physicochemical Properties and Structural Data

A thorough understanding of the physicochemical properties of this compound is essential for its application in synthesis and for predicting its behavior in various chemical and biological systems.

| Property | Value | Source(s) |

| CAS Number | 6342-80-9 | [][5] |

| Molecular Formula | C₁₁H₁₂O₃ | [] |

| Molecular Weight | 192.21 g/mol | [] |

| IUPAC Name | 4,5-dimethoxy-2,3-dihydroinden-1-one | [] |

| Appearance | Solid, white to yellow powder or crystals | [5] |

| Melting Point | 73-77 °C | [][5] |

| SMILES | COc1ccc2C(=O)CCc2c1OC | [5] |

| InChI Key | XQODIRIVQXQUFN-UHFFFAOYSA-N | [5] |

Core Synthesis: Intramolecular Friedel-Crafts Acylation

The primary and most logical route for the synthesis of this compound is the intramolecular Friedel-Crafts acylation of a suitable precursor, 3-(2,3-dimethoxyphenyl)propanoic acid.[1][6] This powerful carbon-carbon bond-forming reaction is a cornerstone of aromatic chemistry, enabling the efficient construction of cyclic ketones fused to an aromatic ring.[7]

Causality and Mechanistic Insight

The rationale for employing this strategy lies in its efficiency for ring closure.[8] The reaction proceeds via electrophilic aromatic substitution, a fundamental mechanism in organic chemistry.[9] The key steps are:

-

Generation of the Electrophile: The carboxylic acid of the precursor is activated by a strong Brønsted acid (e.g., polyphosphoric acid, sulfuric acid) or converted to an acyl chloride followed by treatment with a Lewis acid (e.g., AlCl₃).[7] This process generates a highly reactive, resonance-stabilized acylium ion.

-

Nucleophilic Attack: The electron-rich dimethoxy-substituted benzene ring acts as the nucleophile. The π-electrons of the ring attack the electrophilic acylium ion. The ortho-para directing nature of the methoxy groups and the steric accessibility favor cyclization at the position ortho to one of the methoxy groups, leading to the desired indanone structure.

-

Rearomatization: A base (such as AlCl₄⁻ in the case of a Lewis acid catalyst) abstracts a proton from the intermediate arenium ion (sigma complex), restoring the aromaticity of the benzene ring and yielding the final product, this compound.[7]

Figure 1: Synthetic workflow for this compound.

Protocol: Synthesis via Intramolecular Friedel-Crafts Acylation

This protocol is a representative procedure based on established methods for similar transformations.[1][6]

-

Acid Chloride Formation (Optional, but recommended for high yield):

-

To a solution of 3-(2,3-dimethoxyphenyl)propanoic acid (1 equivalent) in an inert solvent like dichloromethane (DCM) at 0 °C, add oxalyl chloride (1.5 equivalents) dropwise, followed by a catalytic amount of dimethylformamide (DMF).

-

Allow the reaction to warm to room temperature and stir for 2-3 hours until gas evolution ceases.

-

Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride.

-

-

Cyclization:

-

Suspend anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) in cold (0 °C) DCM.

-

Add a solution of the crude acyl chloride in DCM dropwise to the AlCl₃ suspension, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

-

Work-up and Purification:

-

Carefully pour the reaction mixture onto crushed ice with concentrated HCl to decompose the aluminum complex.

-

Separate the organic layer. Extract the aqueous layer twice with DCM.

-

Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/hexane) to yield pure this compound.

-

Analytical Characterization

Confirming the identity and purity of the synthesized this compound is achieved through standard spectroscopic techniques. While specific experimental spectra are not publicly cataloged, the expected data can be reliably predicted based on the molecular structure and data from analogous compounds.[10][11]

| Technique | Expected Observations |

| ¹H NMR | Aromatic Protons: Two doublets in the aromatic region (~6.8-7.5 ppm, J ≈ 8-9 Hz).Methylene Protons (Aliphatic): Two triplets adjacent to each other (~2.6-3.1 ppm), each integrating to 2H.Methoxy Protons: Two singlets (~3.8-4.0 ppm), each integrating to 3H. |

| ¹³C NMR | Carbonyl Carbon: A characteristic peak in the downfield region (~195-205 ppm).Aromatic Carbons: Multiple peaks between ~110-160 ppm, with the methoxy-bearing carbons being the most deshielded.Methylene Carbons: Two peaks in the aliphatic region (~25-40 ppm).Methoxy Carbons: Two peaks around ~55-60 ppm. |

| IR Spectroscopy | C=O Stretch (Ketone): A strong, sharp absorption band around 1700-1720 cm⁻¹.C-O Stretch (Methoxy): Strong bands in the 1200-1300 cm⁻¹ region.Aromatic C=C Stretch: Medium absorptions around 1600 cm⁻¹ and 1450-1500 cm⁻¹.Sp² C-H Stretch: Peaks just above 3000 cm⁻¹. |

| Mass Spectrometry | Molecular Ion (M⁺): A prominent peak at m/z corresponding to the molecular weight (192.21).Fragmentation: Potential loss of methyl (-CH₃) or methoxy (-OCH₃) groups. |

Applications in Research and Drug Development

The 1-indanone scaffold is a cornerstone in medicinal chemistry, known for its presence in drugs targeting a wide array of diseases.[1][12][13] this compound, as a functionalized member of this class, offers a valuable entry point for creating novel and complex molecular architectures.

Key Intermediate for Anti-Parasitic Agents

A specific and documented application of this compound is its use as a reagent in the preparation of thiosemicarbazones.[][14] These derivatives have been investigated as potential new agents against Trypanosoma cruzi, the parasite responsible for Chagas disease, a significant health issue in Latin America.[] The indanone's ketone group readily undergoes condensation with thiosemicarbazide to form the corresponding thiosemicarbazone, which can then be evaluated for biological activity.

Scaffold for Neuroprotective Agents

The broader indanone class is famously represented by Donepezil, a leading treatment for Alzheimer's disease.[2][4] This has spurred extensive research into other indanone derivatives as potential modulators of enzymes like acetylcholinesterase (AChE) and monoamine oxidases (MAO), which are critical targets in neurodegenerative disorders.[4] The dimethoxy substitution pattern on this compound provides specific electronic and steric properties that can be exploited to design new enzyme inhibitors with improved potency and selectivity.

Figure 2: Role of this compound as a precursor.

Safety, Handling, and Storage

Adherence to proper safety protocols is critical when working with this compound. The following information is synthesized from available Safety Data Sheets (SDS).[15][16][17]

-

Hazard Identification: The compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation. It may also cause respiratory irritation.[17]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[15][17]

-

Skin Protection: Use chemically resistant gloves and wear protective clothing to prevent skin contact.[15][18]

-

Respiratory Protection: In case of insufficient ventilation or dust formation, use a NIOSH-approved respirator (e.g., N95).[5][15]

-

-

Handling:

-

Storage:

Conclusion

This compound (CAS 6342-80-9) is a highly valuable chemical entity for synthetic and medicinal chemists. Its straightforward synthesis via intramolecular Friedel-Crafts acylation, combined with the versatile reactivity of the indanone core, makes it an attractive starting material for complex target molecules. Its demonstrated utility in the synthesis of potential anti-parasitic agents and its structural relevance to the broader class of neuroprotective compounds underscore its importance in drug discovery pipelines.[][4] Future research will likely continue to explore the derivatization of this scaffold to generate novel compounds with tailored biological activities, further solidifying the role of substituted indanones in the development of next-generation therapeutics.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 4. Indanone: a promising scaffold for new drug discovery against neurodegenerative disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 4,5-二甲氧基-1-茚酮 97% | Sigma-Aldrich [sigmaaldrich.cn]

- 6. researchgate.net [researchgate.net]

- 7. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. scispace.com [scispace.com]

- 11. 1-Indanone | C9H8O | CID 6735 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Annulations involving 1-indanones to access fused- and spiro frameworks - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.rsc.org [pubs.rsc.org]

- 14. usbio.net [usbio.net]

- 15. echemi.com [echemi.com]

- 16. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6342-80-9 Name: [xixisys.com]

- 17. chemscene.com [chemscene.com]

- 18. fishersci.co.uk [fishersci.co.uk]

4,5-Dimethoxy-1-indanone molecular weight and formula

An In-Depth Technical Guide to 4,5-Dimethoxy-1-indanone: Properties, Synthesis, and Applications

Abstract

This compound is a substituted indanone, a class of bicyclic aromatic ketones that serve as pivotal structural motifs in medicinal chemistry and materials science. The indanone core is recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds. This guide provides a comprehensive overview of the fundamental properties, synthesis, and key applications of this compound, tailored for researchers, scientists, and professionals in drug development. We will delve into its physicochemical characteristics, explore the mechanistic underpinnings of its synthesis, and highlight its role as a versatile intermediate in the creation of novel therapeutic agents.

Core Molecular and Physical Properties

This compound, identified by the CAS Number 6342-80-9, is a solid, crystalline compound at room temperature, typically appearing as a white to yellow powder.[][2] Its core structure consists of a benzene ring fused to a five-membered ring containing a ketone, with two methoxy groups (-OCH₃) substituted at the 4 and 5 positions of the aromatic ring.

The fundamental molecular attributes are summarized below:

| Property | Value | Source(s) |

| Molecular Formula | C₁₁H₁₂O₃ | [][3][4][5][6] |

| Molecular Weight | 192.21 g/mol | [][3][4][5] |

| IUPAC Name | 4,5-dimethoxy-2,3-dihydroinden-1-one | [][6] |

| CAS Number | 6342-80-9 | [3] |

| Appearance | White to yellow powder, crystals | [][2][7] |

| Melting Point | 73-77 °C | [][2][3] |

| Boiling Point | 350.3 °C (at 760 mmHg) | [] |

| Density | 1.179 g/cm³ | [][7] |

| SMILES | COC1=C(C2=C(C=C1)C(=O)CC2)OC | [] |

| InChI Key | XQODIRIVQXQUFN-UHFFFAOYSA-N | [][3] |

The presence of the two methoxy groups and the ketone functional group makes this molecule a valuable and reactive intermediate for further chemical modification.

References

Physical properties of 4,5-Dimethoxy-1-indanone (melting point, appearance)

Abstract: This technical guide provides a focused examination of the key physical properties of 4,5-Dimethoxy-1-indanone (CAS No: 6342-80-9), a crucial chemical intermediate in various research and development applications. The primary focus is on its melting point and appearance, offering critical data for researchers, chemists, and professionals in drug development. This document synthesizes information from established chemical suppliers and safety data sheets to ensure accuracy and reliability, presenting the data in a clear and accessible format for laboratory use.

Introduction and Chemical Identity

This compound is a substituted indanone derivative that serves as a valuable building block in organic synthesis. Its molecular structure, featuring a bicyclic core with methoxy and ketone functional groups, makes it a versatile precursor for more complex molecules. Accurate knowledge of its physical properties is fundamental for its proper handling, storage, and use in experimental protocols.

| Identifier | Value |

| Chemical Name | This compound |

| Synonyms | 4,5-dimethoxy-2,3-dihydroinden-1-one, 4,5-Dimethoxyindan-1-one |

| CAS Number | 6342-80-9[1] |

| Molecular Formula | C₁₁H₁₂O₃[1][] |

| Molecular Weight | 192.21 g/mol [] |

The structural representation of this compound is illustrated below.

Figure 1: Chemical structure of this compound.

Core Physical Properties

The physical state and melting point of a compound are foundational parameters that influence its handling, reaction setup, and purification methods.

Appearance

This compound is consistently described as a solid at room temperature.[3][4] The color can vary, which may be indicative of purity.

-

Common Descriptions: The substance typically appears as a white to yellow or off-white solid.[][4][5]

-

Physical Form: It can be found in various forms, including powder, crystals, or crystalline powder and/or chunks.[][5]

This variability in color from white to yellow is common for many organic compounds and can be attributed to minor impurities or slight degradation upon exposure to light or air. For sensitive synthetic applications, the color of the material should be noted as a preliminary quality indicator.

Melting Point

The melting point is a critical indicator of a compound's purity. A sharp melting range typically suggests high purity, while a broad range can indicate the presence of impurities.

-

Reported Melting Range: The literature and supplier data consistently report the melting point of this compound to be in the range of 73-77 °C .[1][][3][4]

This relatively narrow four-degree range is characteristic of a well-defined crystalline solid.

Data Summary

The key physical properties are summarized in the table below for quick reference.

| Property | Description | Source(s) |

| Physical State | Solid, appearing as powder, crystals, or chunks. | [][5] |

| Color | White to yellow, or off-white. | [][4][5] |

| Melting Point | 73-77 °C (literature value) | [1][][3] |

Significance in a Research and Development Context

Implications of Appearance

The appearance of this compound provides an initial, non-destructive assessment of material quality. A pronounced yellow or brown coloration, when expecting an off-white solid, may suggest the presence of chromophoric impurities. Such impurities could potentially interfere with subsequent chemical reactions or analytical characterization, necessitating purification steps like recrystallization.

Importance of Melting Point in Synthesis

The melting point is a crucial parameter for several reasons in a laboratory setting:

-

Purity Assessment: As a primary method for assessing purity, a melting point determination should be a standard incoming material check. A significant deviation from the 73-77 °C range, or a broadening of this range, would suggest contamination.[1][][3]

-

Reaction Condition Planning: For reactions that are conducted at or near the melting point of a reactant, knowing this value is essential for ensuring the desired phase (solid or liquid) and for managing reaction kinetics.

-

Product Identification: In a synthetic workflow where this compound is the product, a measured melting point within the accepted range serves as a key piece of evidence for successful synthesis and isolation.

Handling and Storage Recommendations

Based on its physical properties as a solid, standard laboratory handling procedures are applicable.

-

Storage: It is recommended to store the compound under an inert atmosphere (nitrogen or argon) at 2-8°C to maintain its stability and prevent degradation.[3][4]

-

Personal Protective Equipment (PPE): Standard PPE, including safety glasses (eyeshields) and gloves, should be worn when handling this chemical. In cases where dust may be generated, a respirator (such as a type N95) is also recommended.

Conclusion

This guide has detailed the primary physical properties—appearance and melting point—of this compound. It is a white to yellow crystalline solid with a well-defined melting range of 73-77 °C.[1][][3][4][5] These characteristics are fundamental for its effective use in research and development, influencing everything from quality control and reaction setup to final product verification. Adherence to proper storage and handling protocols will ensure the integrity of the material for synthetic applications.

References

A Senior Application Scientist's Guide to the Synthesis of 4,5-Dimethoxy-1-indanone

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Indanone Core

The 1-indanone scaffold is a privileged structure in medicinal chemistry and materials science. Its rigid, bicyclic framework serves as a crucial building block for a wide array of biologically active molecules and functional materials.[1] Among its many derivatives, 4,5-Dimethoxy-1-indanone (CAS No. 6342-80-9) is a key intermediate, valued for the specific electronic and steric properties conferred by its vicinal methoxy groups on the aromatic ring. These substituents precisely guide further functionalization, making it a valuable precursor in the multi-step synthesis of complex molecular targets.

This guide provides an in-depth, scientifically grounded overview of the primary and most reliable synthetic route to this compound. Moving beyond a simple recitation of steps, we will explore the causality behind methodological choices, from precursor synthesis to the final cyclization, purification, and characterization, empowering researchers to approach this synthesis with a deep and practical understanding.

Core Synthetic Strategy: A Three-Step Approach

The most effective and logical pathway to this compound involves a three-step sequence beginning with commercially available 2,3-dimethoxybenzaldehyde. The entire process is centered around the robust and well-established intramolecular Friedel-Crafts acylation to construct the fused five-membered ring.

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of the Key Precursor, 3-(2,3-Dimethoxyphenyl)propanoic Acid

The success of the final cyclization hinges on the quality of the 3-(2,3-dimethoxyphenyl)propanoic acid precursor. This is best prepared in a two-step sequence from 2,3-dimethoxybenzaldehyde.

Step 1.1: Doebner Condensation to form 2,3-Dimethoxycinnamic Acid

The Doebner modification of the Knoevenagel condensation provides a high-yielding and reliable method for converting an aromatic aldehyde into the corresponding cinnamic acid derivative. The use of malonic acid in a basic pyridine medium, followed by acid-catalyzed decarboxylation, is highly efficient.

Causality of Experimental Choices:

-

Pyridine: Serves as both the basic catalyst to deprotonate malonic acid, forming the nucleophilic enolate, and as the solvent.

-

Piperidine: A small amount of this stronger base is often used to accelerate the initial condensation.

-

Heating: Promotes both the initial condensation and the subsequent decarboxylation of the intermediate dicarboxylic acid.

-

Acidic Workup: Neutralizes the pyridine and protonates the carboxylate to precipitate the final cinnamic acid product.

-

Reaction Setup: In a 500 mL round-bottomed flask equipped with a reflux condenser, combine 2,3-dimethoxybenzaldehyde (16.6 g, 0.1 mol), malonic acid (20.8 g, 0.2 mol), and pyridine (40 mL).

-

Dissolution & Catalysis: Gently warm the mixture on a steam bath with swirling until all solids dissolve. To the resulting solution, add piperidine (1.5 mL).

-

Reaction: Heat the mixture to 80°C. An exothermic reaction will commence. Maintain the temperature at 80-85°C for 2 hours.

-

Workup: Allow the reaction mixture to cool to room temperature. Pour the mixture into a beaker containing cold water (400 mL).

-

Precipitation: Acidify the aqueous mixture by slowly adding concentrated hydrochloric acid with vigorous stirring until the solution is strongly acidic (pH ~1-2). A light-brown crystalline solid will precipitate.

-

Isolation: Collect the crystals by suction filtration and wash the filter cake thoroughly with three portions of cold water (50 mL each).

-

Drying: Dry the product at 60-70°C. This procedure typically yields 18-20 g (87-98%) of 2,3-dimethoxycinnamic acid. Further purification is generally not necessary for the subsequent step.

Step 1.2: Catalytic Hydrogenation to 3-(2,3-Dimethoxyphenyl)propanoic Acid

Catalytic hydrogenation is the most straightforward method for reducing the alkene double bond of the cinnamic acid derivative without affecting the aromatic ring or the carboxylic acid.

Causality of Experimental Choices:

-

Palladium on Carbon (Pd/C): This is a standard, highly effective catalyst for the hydrogenation of alkenes. It offers high activity and is easily removed by filtration.

-

Hydrogen Gas: The reductant for the reaction. The reaction is typically run under a positive pressure of H₂ to ensure sufficient concentration in the solution.

-

Ethanol: A common, inert solvent that readily dissolves the starting material and does not interfere with the catalysis.

-

Reaction Setup: To a hydrogenation vessel, add 2,3-dimethoxycinnamic acid (10.4 g, 0.05 mol) and ethanol (100 mL).

-

Catalyst Addition: Carefully add 10% palladium on charcoal (0.5 g, ~5 wt%) to the solution.

-

Hydrogenation: Seal the vessel and connect it to a hydrogen source. Purge the vessel with hydrogen gas, then pressurize to 3-4 atm (or conduct under a balloon of H₂ at atmospheric pressure).

-

Reaction: Stir the mixture vigorously at room temperature until the uptake of hydrogen ceases (typically 4-12 hours). Reaction progress can be monitored by TLC.

-

Catalyst Removal: Carefully vent the hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of ethanol.

-

Isolation: Concentrate the filtrate by rotary evaporation to yield 3-(2,3-dimethoxyphenyl)propanoic acid as a solid. The product is often of sufficient purity to proceed directly to the cyclization step.

Part 2: Intramolecular Friedel-Crafts Acylation

This is the key bond-forming step that constructs the indanone ring system. The direct cyclization of the carboxylic acid using a strong dehydrating acid like polyphosphoric acid (PPA) is often the most practical and efficient method, avoiding the need to first convert the acid to a more reactive acyl chloride.[2][3]

Mechanism of PPA-Mediated Cyclization: Polyphosphoric acid acts as both a Brønsted acid and a dehydrating agent. It protonates the carbonyl oxygen of the carboxylic acid, which can then either form a mixed anhydride intermediate or directly generate a resonance-stabilized acylium ion. This powerful electrophile is positioned intramolecularly, allowing the electron-rich aromatic ring to attack and close the five-membered ring. A final deprotonation step re-aromatizes the system to yield the indanone product.

Caption: Key stages of the intramolecular Friedel-Crafts acylation mechanism.

-

Reaction Setup: In a 250 mL round-bottomed flask equipped with a mechanical stirrer and a thermometer, place polyphosphoric acid (PPA, ~100 g).

-

Heating: Heat the PPA to 60-70°C with stirring to reduce its viscosity.

-

Substrate Addition: Add 3-(2,3-dimethoxyphenyl)propanoic acid (10.5 g, 0.05 mol) to the warm PPA in one portion.

-

Reaction: Increase the temperature to 80-90°C and stir vigorously for 1-2 hours. Monitor the reaction by TLC (a typical eluent is 3:1 Hexanes:Ethyl Acetate) until the starting material is consumed.

-

Quenching: Allow the dark, viscous mixture to cool slightly (to ~60°C) and then very carefully and slowly pour it onto crushed ice (~500 g) in a large beaker with vigorous stirring. This step is highly exothermic.

-

Extraction: Once the ice has melted, extract the aqueous suspension with ethyl acetate or dichloromethane (3 x 100 mL).

-

Washing: Combine the organic layers and wash sequentially with water (100 mL), saturated sodium bicarbonate solution (2 x 100 mL, to remove any unreacted acid), and finally with brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound.

Part 3: Purification and Characterization

The crude product from the cyclization reaction typically requires purification to remove polymeric side products and any remaining starting materials. Recrystallization is the preferred method for obtaining high-purity material.

-

Solvent Selection: Dissolve the crude indanone in a minimum amount of hot solvent. A mixture of ethanol and water or isopropanol are often suitable choices.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.

-

Drying: Dry the crystals under vacuum to remove residual solvent.

Physicochemical and Spectroscopic Data

Proper characterization is essential to confirm the identity and purity of the final product. The following tables summarize the key properties and expected spectroscopic data for this compound.

Table 1: Physicochemical Properties

| Property | Value | Reference |

|---|---|---|

| CAS Number | 6342-80-9 | [4] |

| Molecular Formula | C₁₁H₁₂O₃ | [5] |

| Molecular Weight | 192.21 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 73-77 °C |[4] |

Table 2: Expected Spectroscopic Data (Note: Experimental spectra for this specific isomer are not widely published. The data below are predicted based on the chemical structure and analysis of similar indanone compounds.)[6][7][8][9]

| Technique | Expected Features |

| ¹H NMR (CDCl₃) | δ ~7.1-7.3 (d, 1H, Ar-H), δ ~6.9-7.0 (d, 1H, Ar-H), δ ~3.9 (s, 3H, -OCH₃), δ ~3.85 (s, 3H, -OCH₃), δ ~3.0-3.1 (t, 2H, -CH₂-), δ ~2.6-2.7 (t, 2H, -CO-CH₂-) |

| ¹³C NMR (CDCl₃) | δ ~205 (C=O), δ ~150-155 (Ar-C-O), δ ~120-130 (Ar-C), δ ~110-115 (Ar-CH), δ ~60 (-OCH₃), δ ~56 (-OCH₃), δ ~36 (-CH₂-), δ ~25 (-CO-CH₂-) |

| IR (KBr, cm⁻¹) | ~2950-3050 (C-H stretch), ~1700 (strong, C=O stretch), ~1600, ~1480 (C=C aromatic stretch), ~1250 (strong, C-O stretch) |

| Mass Spec. (EI) | m/z 192 (M⁺), fragments corresponding to loss of CO, CH₃ |

Conclusion

The synthesis of this compound is a robust and reproducible process when approached with a clear understanding of the underlying chemical principles. The three-step sequence, culminating in a PPA-mediated intramolecular Friedel-Crafts acylation, represents the most direct and efficient pathway. By carefully controlling each stage, from the initial condensation to the final cyclization and purification, researchers can reliably obtain this valuable synthetic intermediate in high yield and purity, ready for its application in the development of novel pharmaceuticals and advanced materials.

References

- 1. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 2. d-nb.info [d-nb.info]

- 3. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 4. This compound 97 6342-80-9 [sigmaaldrich.com]

- 5. PubChemLite - this compound (C11H12O3) [pubchemlite.lcsb.uni.lu]

- 6. researchgate.net [researchgate.net]

- 7. nmr.tamu.edu [nmr.tamu.edu]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. 5,6-Dimethoxy-1-indanone [webbook.nist.gov]

Introduction: The Strategic Importance of the Indanone Scaffold

An In-Depth Technical Guide to 4,5-Dimethoxy-1-indanone: A Core Intermediate in Pharmaceutical Synthesis

The 1-indanone structural motif is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active molecules and therapeutic agents.[1] Its rigid, bicyclic framework provides a valuable template for designing molecules that can interact with specific biological targets. Within this important class of compounds, this compound has emerged as a particularly crucial chemical intermediate, primarily recognized for its role in the synthesis of drugs targeting neurodegenerative diseases.[1] This guide provides a detailed examination of the synthesis, properties, and principal applications of this compound, offering field-proven insights for researchers and professionals in drug development.

Core Properties of this compound

A thorough understanding of the physicochemical properties of a starting material is fundamental to its effective use in multi-step synthesis. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 6342-80-9 | [2][][4] |

| Molecular Formula | C₁₁H₁₂O₃ | [2][][5] |

| Molecular Weight | 192.21 g/mol | [2][][6] |

| Appearance | White to yellow crystalline powder/solid | [] |

| Melting Point | 73-77 °C (lit.) | [2][] |

| IUPAC Name | 4,5-dimethoxy-2,3-dihydroinden-1-one | [][5] |

| SMILES | COc1ccc2C(=O)CCc2c1OC | [2] |

Part 1: Synthesis of this compound via Intramolecular Friedel-Crafts Acylation

The most robust and widely employed method for constructing the 1-indanone core is the intramolecular Friedel-Crafts acylation of an arylpropanoic acid derivative.[1][7] This reaction is a classic example of electrophilic aromatic substitution, where a tethered acyl group cyclizes onto the electron-rich aromatic ring.

Mechanism of Action: The Causality Behind Cyclization

The intramolecular Friedel-Crafts acylation proceeds through a well-defined electrophilic aromatic substitution pathway. The key steps are:

-

Generation of the Electrophile : The process begins with the activation of the carboxylic acid precursor, typically 3-(2,3-dimethoxyphenyl)propanoic acid. In the presence of a strong acid catalyst (e.g., polyphosphoric acid or a Lewis acid like AlCl₃), the carboxylic acid is converted into a highly electrophilic acylium ion intermediate.[1]

-

Intramolecular Attack : The electron-rich dimethoxy-substituted benzene ring acts as a nucleophile, attacking the proximate acylium ion in an intramolecular fashion. The position of the methoxy groups directs this cyclization to the correct position on the aromatic ring.

-

Rearomatization : The final step involves the loss of a proton from the sp³-hybridized carbon where the acylium ion attached, restoring the aromaticity of the benzene ring and yielding the stable, cyclized 5-membered ring of the 1-indanone product.[1]

Caption: General mechanism of intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis. The choice of polyphosphoric acid (PPA) is strategic; it serves as both the acidic catalyst and the reaction medium, driving the reaction to completion through dehydration.

Materials:

-

3-(2,3-dimethoxyphenyl)propanoic acid

-

Polyphosphoric acid (PPA)

-

Ice water

-

Dichloromethane (CH₂)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, add polyphosphoric acid. Heat the PPA to approximately 80-90°C with stirring to ensure it is fluid.

-

Addition of Starting Material: Add 3-(2,3-dimethoxyphenyl)propanoic acid to the hot PPA in one portion.

-

Reaction: Increase the temperature to 120°C and stir vigorously for 5-10 minutes.[8] The solution will typically develop a deep color. The reaction is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

-

Quenching: After the reaction is complete, carefully and slowly pour the hot reaction mixture into a beaker containing ice water. This step quenches the reaction and precipitates the crude product.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3x).

-

Washing: Combine the organic layers and wash with a saturated solution of sodium bicarbonate to neutralize any remaining acid, followed by a water wash.[8]

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.[8]

-

Purification (Self-Validation): The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or isopropanol) to yield pure, crystalline this compound.[9] Purity is confirmed by melting point analysis and spectroscopic methods (¹H NMR, ¹³C NMR).

Part 2: The Pivotal Role in the Synthesis of Donepezil

This compound is most famously utilized as the cornerstone intermediate in the synthesis of Donepezil, a reversible inhibitor of acetylcholinesterase that is a primary treatment for Alzheimer's disease.[10][11][12] The synthesis involves coupling the indanone moiety with a substituted piperidine fragment.

Synthetic Pathway to Donepezil

The industrial synthesis of Donepezil from this compound generally follows a two-step sequence: an aldol condensation/dehydration reaction followed by catalytic hydrogenation.[13][14]

-

Step 1: Aldol Condensation & Dehydration: this compound is reacted with 1-benzyl-4-piperidinecarboxaldehyde in the presence of a base (e.g., sodium hydroxide, butyllithium, or alkali metal carbonates).[14][15][16] This reaction forms an exocyclic α,β-unsaturated ketone intermediate, 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methyl piperidine. The base facilitates the deprotonation of the α-carbon of the indanone, which then acts as a nucleophile, attacking the aldehyde. The subsequent dehydration is often spontaneous or driven by the reaction conditions.

-

Step 2: Catalytic Hydrogenation: The unsaturated intermediate is then subjected to catalytic hydrogenation to reduce the exocyclic double bond.[14][15] A common catalyst for this transformation is palladium on carbon (Pd/C) under a hydrogen atmosphere.[10][14] This step selectively reduces the alkene without affecting the aromatic rings or the carbonyl group, yielding Donepezil.

Caption: Synthetic workflow from this compound to Donepezil.

Protocol: Condensation of this compound and 1-Benzyl-4-piperidinecarboxaldehyde

This protocol outlines the formation of the key unsaturated intermediate.

Materials:

-

This compound

-

1-Benzyl-4-piperidinecarboxaldehyde

-

Sodium hydroxide (NaOH) flakes or other suitable base

-

Methanol (MeOH)

-

5% Acetic Acid solution

Procedure:

-

Reaction Setup: Dissolve this compound in methanol in a round-bottom flask under an inert atmosphere (e.g., nitrogen).[16]

-

Base and Aldehyde Addition: Slowly add sodium hydroxide flakes to the stirred solution, followed by the addition of 1-benzyl-4-piperidinecarboxaldehyde.[16]

-

Reaction: Stir the mixture at room temperature for several hours (typically 3-4 hours).[16] The progress of the reaction is monitored by TLC.

-

Isolation: Upon completion, a solid product typically precipitates from the reaction mixture. Filter the solid and wash it sequentially with a 5% acetic acid solution (to neutralize excess base) and then with cold methanol to remove unreacted starting materials.[16]

-

Drying (Self-Validation): Dry the isolated solid under vacuum. The identity and purity of the resulting 1-benzyl-4-[(5,6-dimethoxy-1-indanone)-2-ylidenyl]methyl piperidine can be confirmed using spectroscopic techniques (NMR, MS) before proceeding to the next step.

Part 3: Broader Applications and Future Directions

While its role in Donepezil synthesis is paramount, this compound also serves as a precursor for other biologically active compounds. For instance, it is a reagent for the preparation of thiosemicarbazones derived from 1-indanone, which have been investigated as potential agents against Trypanosoma cruzi, the parasite that causes Chagas disease. The versatile reactivity of the indanone core, particularly at the C-2 position, allows for a wide range of chemical modifications, making it a valuable starting point for generating libraries of novel compounds in drug discovery programs.

Conclusion

This compound is more than a simple chemical; it is a strategic intermediate that enables the efficient and scalable synthesis of complex pharmaceutical agents. Its preparation via the robust Friedel-Crafts acylation and its subsequent elaboration into the anti-Alzheimer's drug Donepezil highlight its critical importance in medicinal chemistry. For researchers and drug development professionals, a comprehensive understanding of the synthesis, reactivity, and handling of this key intermediate is essential for innovation in the development of new therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. 4,5-二甲氧基-1-茚酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. PubChemLite - this compound (C11H12O3) [pubchemlite.lcsb.uni.lu]

- 6. 5,6-Dimethoxy-1-indanone | C11H12O3 | CID 75018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Non-Conventional Methodologies in the Synthesis of 1-Indanones - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Design, Synthesis, and Evaluation of Donepezil-Like Compounds as AChE and BACE-1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 14. newdrugapprovals.org [newdrugapprovals.org]

- 15. tandfonline.com [tandfonline.com]

- 16. scispace.com [scispace.com]

The Emergence of a Privileged Scaffold: An In-Depth Technical Guide to the Discovery and History of Dimethoxyindanones

For the attention of Researchers, Scientists, and Drug Development Professionals.

This guide navigates the scientific journey of dimethoxyindanones, from their foundational synthesis to their pivotal role in modern medicinal chemistry. We will dissect the key discoveries, synthetic evolutions, and the burgeoning understanding of their pharmacological potential. This document is structured to provide not just a historical overview, but a practical, in-depth resource for researchers actively working with or exploring this important chemical scaffold.

Introduction: The Indanone Core and the Influence of Methoxy Substitution

The indanone framework, a bicyclic structure consisting of a benzene ring fused to a cyclopentanone ring, is a recurring motif in a multitude of biologically active compounds. Its rigid conformation and versatile chemical handles have made it an attractive starting point for the synthesis of natural products and pharmaceutical agents. The introduction of methoxy substituents onto the aromatic ring profoundly influences the electron density and, consequently, the reactivity and biological interactions of the indanone core. This strategic functionalization has been a cornerstone in the development of potent and selective therapeutic agents.

This guide will focus specifically on the history and synthesis of dimethoxy-substituted 1-indanones, with a primary emphasis on the medicinally significant 5,6-dimethoxy-1-indanone and its isomers.

The Genesis of a Scaffold: Early Synthetic Endeavors

The synthesis of the parent 1-indanone dates back to the early 20th century, with the first preparation from a carboxylic acid being described in 1939. A significant advancement came in 1927 with the use of an acid chloride for the intramolecular Friedel-Crafts acylation, a reaction that remains a fundamental method for constructing the indanone skeleton.

The initial explorations into dimethoxy-substituted indanones were a natural progression of this early work, driven by the desire to create analogues of natural products and to investigate the impact of electron-donating groups on the chemical and physical properties of the indanone system. While a singular "discovery" paper for a specific dimethoxyindanone is not readily identifiable in the earliest literature, their synthesis became feasible through the application of established cyclization reactions to appropriately substituted phenylpropionic acids.

The primary and most enduring method for the synthesis of dimethoxyindanones is the intramolecular Friedel-Crafts acylation of a substituted 3-phenylpropionic acid or its corresponding acyl chloride. This powerful reaction allows for the direct formation of the fused five-membered ring.

Key Synthetic Pathways to Dimethoxyindanones

The synthesis of dimethoxyindanones, particularly the medicinally vital 5,6-dimethoxy-1-indanone, has been a subject of extensive research. The following sections detail the predominant synthetic strategies.

This is the most classical and widely employed route. The general scheme involves the cyclization of a 3-(dimethoxyphenyl)propionic acid derivative in the presence of a strong acid catalyst.

Conceptual Workflow:

Figure 1: Conceptual workflow for the synthesis of dimethoxyindanones via intramolecular Friedel-Crafts acylation.

Experimental Protocol: Synthesis of 5,6-Dimethoxy-1-indanone

This protocol is a representative example of the intramolecular Friedel-Crafts acylation.

Materials:

-

3-(3,4-Dimethoxyphenyl)propionic acid

-

Polyphosphoric acid (PPA)

-

Ice water

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for elution

Procedure:

-

To a stirred solution of polyphosphoric acid (10 eq by weight) at 80-90°C, slowly add 3-(3,4-dimethoxyphenyl)propionic acid (1.0 eq).

-

Maintain the temperature and continue stirring for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.

-

Extract the aqueous mixture with dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 5,6-dimethoxy-1-indanone.

While the Friedel-Crafts acylation is dominant, other methods have been developed, often to overcome challenges with regioselectivity or harsh reaction conditions. These include:

-

Nazarov Cyclization: This method involves the acid-catalyzed cyclization of a divinyl ketone precursor. It offers an alternative route that can be particularly useful for constructing highly substituted indanones.

-

Palladium-Catalyzed Carbonylative Cyclization: More modern approaches utilize transition metal catalysis to achieve the desired cyclization under milder conditions.

The Rise to Prominence: 5,6-Dimethoxy-1-indanone and the Dawn of Donepezil

For much of its history, 5,6-dimethoxy-1-indanone was a relatively obscure chemical intermediate. Its ascent to prominence is inextricably linked to the development of Donepezil (Aricept®) , a cornerstone medication for the treatment of Alzheimer's disease.

Donepezil is a potent and selective inhibitor of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. The 5,6-dimethoxy-1-indanone moiety serves as the crucial "ring A" of the Donepezil molecule, providing the structural foundation for its interaction with the active site of the AChE enzyme.

The discovery of Donepezil in the late 1980s and its subsequent clinical success spurred a massive increase in the demand for high-purity 5,6-dimethoxy-1-indanone, transforming it from a laboratory curiosity into a key industrial intermediate.

The Role of 5,6-Dimethoxy-1-indanone in Donepezil Synthesis:

Figure 2: Simplified schematic of the role of 5,6-dimethoxy-1-indanone in the synthesis of Donepezil.

Pharmacological Landscape Beyond Donepezil

The success of Donepezil has inspired extensive research into the broader pharmacological potential of the indanone scaffold, including various dimethoxy-substituted derivatives. The inherent biological activity of the indanone core, coupled with the modulatory effects of methoxy groups, has led to the investigation of these compounds in several therapeutic areas.

| Therapeutic Area | Target/Mechanism of Action | Reference Compound Example |

| Neurodegenerative Diseases | Acetylcholinesterase Inhibition | Donepezil |

| Oncology | Tubulin Polymerization Inhibition | 2-Benzylidene-1-indanones |

| Antimicrobial | Various, often membrane disruption | Substituted Indanone Derivatives |

| Anti-inflammatory | COX/LOX Inhibition | Indanone-based Chalcones |

Table 1: Overview of the pharmacological activities of indanone derivatives.

Isomeric Landscape: A Comparative Look at Dimethoxyindanones

While 5,6-dimethoxy-1-indanone is the most prominent isomer, other substitution patterns have been synthesized and studied. The position of the methoxy groups on the aromatic ring significantly impacts the electronic properties and steric environment of the molecule, which in turn influences its reactivity and biological activity.

-

4,5-Dimethoxy-1-indanone: This isomer has been investigated as a precursor for the synthesis of novel anti-trypanosomal agents.

-

5,7-Dimethoxy-1-indanone: The synthesis of this isomer has also been reported, often arising from different starting materials and cyclization regioselectivities.

The choice of starting materials and reaction conditions, particularly in Friedel-Crafts type reactions, is critical in controlling the regioselectivity of the cyclization and obtaining the desired isomer.

Conclusion and Future Perspectives

The journey of dimethoxyindanones from their origins in fundamental organic synthesis to their current status as a privileged scaffold in drug discovery is a testament to the enduring power of chemical exploration. The initial synthetic work laid the foundation for the later discovery of their profound biological significance, culminating in the development of life-changing medicines like Donepezil.

Future research in this area is likely to focus on several key aspects:

-

Development of Novel, Greener Synthetic Methodologies: A continued push towards more efficient, atom-economical, and environmentally benign synthetic routes.

-

Exploration of a Broader Pharmacological Space: Moving beyond acetylcholinesterase inhibition to fully exploit the potential of the dimethoxyindanone scaffold in oncology, infectious diseases, and inflammatory conditions.

-

Structure-Activity Relationship (SAR) Studies: Detailed investigations into how the placement and nature of substituents on the indanone core influence biological activity, leading to the design of more potent and selective drug candidates.

The history of dimethoxyindanones serves as a powerful reminder that the exploration of fundamental chemical structures can yield discoveries of immense practical and societal benefit. This versatile scaffold is poised to remain a fertile ground for innovation in medicinal chemistry for the foreseeable future.

A Comprehensive Technical Guide to the Safe Handling of 4,5-Dimethoxy-1-indanone for Research and Development Professionals

As a novel bicyclic aromatic ketone, 4,5-Dimethoxy-1-indanone is increasingly utilized as a key intermediate in the synthesis of a variety of bioactive molecules and functional materials.[1][2][3][4] Its unique structural motif makes it a valuable building block for drug discovery and materials science.[1][] However, as with any chemical entity in a laboratory setting, a thorough understanding of its potential hazards and the implementation of robust safety protocols are paramount to ensure the well-being of researchers and the integrity of experimental outcomes. This guide provides a detailed overview of the essential safety and handling precautions for this compound, grounded in established laboratory safety principles and available substance-specific data.

Section 1: Hazard Identification and Risk Assessment

1.1 GHS Classification (Anticipated)

Based on data for analogous compounds, the anticipated Globally Harmonized System (GHS) classification for this compound may include:

-

Acute Toxicity, Oral (Category 4)

-

Acute Toxicity, Dermal (Category 4)

-

Acute Toxicity, Inhalation (Category 4)

-

Skin Irritation (Category 2)

-

Eye Irritation (Category 2A)

1.2 Physical and Chemical Properties

A summary of the known physical and chemical properties of this compound is provided in the table below.[][9][10][11] Understanding these properties is crucial for safe handling and storage.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₂O₃ | [][9] |

| Molecular Weight | 192.21 g/mol | [][9] |

| Appearance | White to yellow powder, crystals, or chunks | [][10] |

| Melting Point | 73-77 °C | [][9] |

| Boiling Point | 350.3 °C at 760 mmHg | [] |

| Density | 1.179 g/cm³ | [] |

| Solubility | No data available | [6] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

The cornerstone of safe laboratory practice is a multi-layered approach to risk mitigation, starting with engineering controls and supplemented by appropriate personal protective equipment.[12][13]

2.1 Engineering Controls

-

Ventilation: All handling of this compound powder should be conducted in a well-ventilated area.[6][14] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[15]

-

Safety Equipment: Emergency eyewash stations and safety showers must be readily accessible in any laboratory where this compound is handled.[12][14]

2.2 Personal Protective Equipment (PPE)

A comprehensive PPE strategy is essential to prevent accidental exposure.[12][16]

-

Eye and Face Protection: Tightly fitting safety goggles or safety glasses with side shields that conform to EN 166 (EU) or NIOSH (US) standards are required.[6] A face shield may be necessary for operations with a high risk of splashing or dust generation.[17]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene, should be worn.[12][18] It is critical to inspect gloves for any signs of degradation or puncture before use and to practice proper glove removal techniques to avoid skin contamination.[19]

-

Lab Coat: A flame-resistant lab coat or other protective clothing should be worn to prevent skin contact.[12][17]

-

-

Respiratory Protection: In situations where engineering controls cannot maintain exposure below acceptable limits or during emergency situations, a NIOSH-approved respirator may be required.[6][17] The specific type of respirator will depend on the nature and concentration of the airborne contaminant.

Experimental Workflow: Safe Handling Protocol

Caption: Standard workflow for the safe handling of this compound.

Section 3: Handling and Storage

Adherence to strict handling and storage protocols is crucial for maintaining the stability of this compound and preventing accidental exposure.[20]

3.1 Safe Handling Practices

-

Avoid the formation of dust and aerosols.[6]

-

Minimize the quantities of the compound in use.[20]

-

Use non-sparking tools for handling the solid.

-

Ensure all containers are clearly and accurately labeled.[13][21]

-

Do not eat, drink, or smoke in areas where the chemical is handled or stored.[19]

3.2 Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[6][14]

-

Keep away from incompatible materials such as strong oxidizing agents.

-

Store in a designated area for combustible solids (Storage Class 11).[9]

Section 4: Accidental Release Measures

In the event of a spill, a calm and methodical response is essential to mitigate any potential hazards.[22][23]

4.1 Minor Spills (Solid)

For small spills of solid this compound:

-

Alert personnel in the immediate area.[24]

-

Wearing appropriate PPE, gently sweep up the solid material to avoid generating dust.[23][25]

-

Place the spilled material into a suitable, labeled container for disposal.[15][22]

-

Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the waste container.

-

Decontaminate the area if necessary.[24]

4.2 Major Spills

For larger spills or spills in poorly ventilated areas:

-

Evacuate the immediate area and restrict access.[25]

-

If flammable dust is a concern, eliminate all ignition sources.[15]

-

Contact your institution's emergency response team or environmental health and safety office.[23][25]

-

Provide them with the identity and quantity of the spilled chemical.[25]

Emergency Response: Spill Decision Tree

Caption: Decision-making flowchart for responding to a chemical spill.

Section 5: First Aid and Emergency Procedures

Immediate and appropriate first aid can significantly reduce the potential for harm in the event of an exposure.[6]

5.1 First Aid Measures

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[14]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[7][14]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[6][14]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[14]

Section 6: Fire-Fighting Measures

While not highly flammable, this compound is a combustible solid.[9]

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or a water spray.[6]

-

Specific Hazards: Thermal decomposition may produce carbon oxides.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[6]

Section 7: Disposal Considerations

Chemical waste must be managed in a way that minimizes environmental impact and complies with all local, state, and federal regulations.

-

Product: Dispose of surplus and non-recyclable solutions to a licensed disposal company.[6] The material can be disposed of by controlled incineration with flue gas scrubbing.[6]

-

Contaminated Packaging: Dispose of as unused product. Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning if possible.[6]

Conclusion

This compound is a valuable compound for scientific advancement. By approaching its use with a comprehensive understanding of potential hazards and a commitment to rigorous safety protocols, researchers can ensure a safe and productive laboratory environment. Proactive risk assessment, consistent use of engineering controls and personal protective equipment, and preparedness for emergency situations are the cornerstones of responsible chemical handling.

References

- 1. Synthesis of 1-indanones with a broad range of biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of substituted indenones and indanones by a Suzuki–Miyaura coupling/acid-promoted cyclisation sequence - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Syntheses of Substituted Indan-1-ones and Indenes [crcu.jlu.edu.cn]

- 4. Syntheses of Substituted Indan-1-ones and Indenes [crcu.jlu.edu.cn]

- 6. echemi.com [echemi.com]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. echemi.com [echemi.com]

- 9. 4,5-二甲氧基-1-茚酮 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. echemi.com [echemi.com]

- 11. PubChemLite - this compound (C11H12O3) [pubchemlite.lcsb.uni.lu]

- 12. gz-supplies.com [gz-supplies.com]

- 13. greenwgroup.com [greenwgroup.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. Chemical Spill Procedures - Environmental Health & Safety [ehs.utoronto.ca]

- 16. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 17. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 18. Personal Protective Equipment | Safety | Physical Facilities | Miami University [miamioh.edu]

- 19. artsci.usu.edu [artsci.usu.edu]

- 20. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 21. triumvirate.com [triumvirate.com]

- 22. CCOHS: Spill Response - Chemicals [ccohs.ca]

- 23. ehs.mst.edu [ehs.mst.edu]

- 24. Chemical Spills | Emergency Management [emergency.fsu.edu]

- 25. offices.austincc.edu [offices.austincc.edu]

Methodological & Application

Application Note & Protocol: Synthesis of 4,5-Dimethoxy-1-indanone via Intramolecular Friedel-Crafts Acylation

Abstract

This document provides a comprehensive guide for the synthesis of 4,5-dimethoxy-1-indanone, a key intermediate in the development of various biologically active compounds.[][2] The protocol details the intramolecular Friedel-Crafts acylation of 3-(2,3-dimethoxyphenyl)propionic acid using polyphosphoric acid (PPA) as both the catalyst and solvent. We delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental procedure, and provide guidance on product purification, characterization, and process troubleshooting. This guide is intended for researchers in medicinal chemistry and process development seeking a robust and well-documented method for preparing this valuable indanone scaffold.

Introduction and Scientific Background

Indanones are a class of compounds featuring a fused benzene and cyclopentanone ring system. This scaffold is a core component in numerous molecules of pharmaceutical interest, including analgesics and antihypertensives. Specifically, this compound serves as a crucial building block for synthesizing agents targeting neurodegenerative diseases and parasitic infections, such as those caused by Trypanosoma cruzi.[]